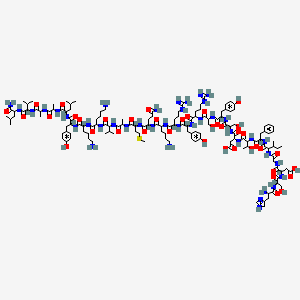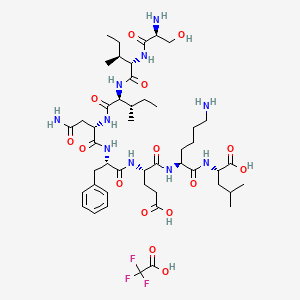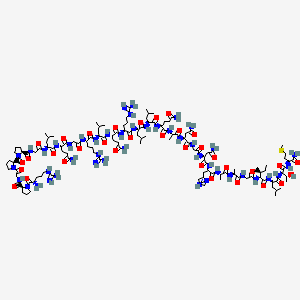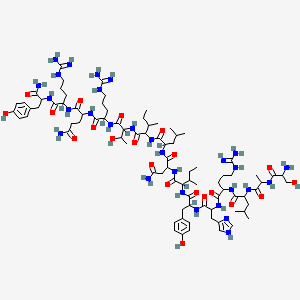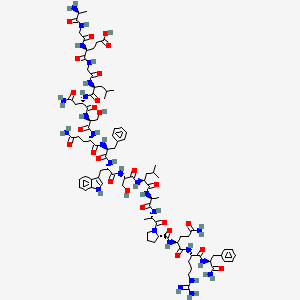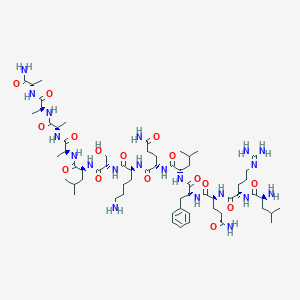
864915-61-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HAEGTFTSDVS acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of HAEGTFTSDVS acetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Types of Reactions:
Oxidation: HAEGTFTSDVS acetate can undergo oxidation reactions, particularly at methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can be employed to reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups compatible with SPPS.
Major Products Formed:
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Restored peptide structure.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
HAEGTFTSDVS acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in stimulating insulin secretion and its potential therapeutic applications in diabetes management.
Medicine: Explored as a potential treatment for type 2 diabetes due to its insulinotropic effects.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
作用机制
HAEGTFTSDVS acetate exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta-cells. This binding activates the receptor, leading to the stimulation of insulin secretion. The molecular pathway involves the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in insulin release .
相似化合物的比较
Orforglipron (LY3502970): An orally available glucagon-like peptide-1 receptor agonist used for studying obesity and type 1 diabetes.
NNC 92-1687: A selective glucagon receptor antagonist used for researching type 2 diabetes.
Tirzepatide Acetate: A dual glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptor agonist.
Uniqueness: HAEGTFTSDVS acetate is unique due to its specific sequence representing the first N-terminal 1-11 residues of GLP-1, which is crucial for its insulinotropic activity. This specificity makes it a valuable tool for studying the mechanisms of insulin secretion and developing therapeutic agents targeting GLP-1R .
属性
CAS 编号 |
864915-61-7 |
|---|---|
分子式 |
C₄₈H₇₁N₁₃O₂₀ |
分子量 |
1150.18 |
序列 |
One Letter Code: HAEGTFTSDVS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


